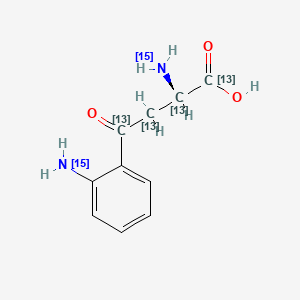

L-Kynurenine-13C4,15N2

Description

L-Kynurenine-¹³C₄,¹⁵N₂ (CAS 2922-83-0) is a stable isotope-labeled analog of L-Kynurenine, a metabolite of L-tryptophan involved in the kynurenine pathway. This pathway is critical in regulating immune responses, neurotransmitter synthesis, and energy metabolism . The compound’s molecular formula is C₁₀H₁₂N₂O₃, with a molecular weight of 208.21 g/mol. Isotopic enrichment includes four ¹³C atoms and two ¹⁵N atoms, enabling precise tracking in metabolic flux analysis, pharmacokinetic studies, and receptor interaction assays (e.g., aryl hydrocarbon receptor agonism) . Its synthesis typically involves enzymatic or chemical incorporation of labeled precursors, ensuring high isotopic purity (>98%) for analytical reliability .

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

214.17 g/mol |

IUPAC Name |

(2S)-2-(15N)azanyl-4-(2-(15N)azanylphenyl)-4-oxo(1,2,3,4-13C4)butanoic acid |

InChI |

InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/t8-/m0/s1/i5+1,8+1,9+1,10+1,11+1,12+1 |

InChI Key |

YGPSJZOEDVAXAB-FQKODVLFSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)[13C](=O)[13CH2][13C@@H]([13C](=O)O)[15NH2])[15NH2] |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Kynurenine-13C4,15N2 is synthesized by incorporating stable isotopes of carbon-13 and nitrogen-15 into the L-Kynurenine molecule. The synthesis typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes. The process may involve multiple steps, including the protection and deprotection of functional groups, as well as purification steps to achieve high purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled precursors. The process is optimized for high yield and purity, and it includes rigorous quality control measures to ensure the consistency and reliability of the final product. The production process may also involve the use of specialized equipment and techniques to handle the labeled compounds safely .

Chemical Reactions Analysis

Types of Reactions: L-Kynurenine-13C4,15N2 undergoes various chemical reactions, including:

Oxidation: L-Kynurenine can be oxidized to form kynurenic acid.

Reduction: It can be reduced to form other metabolites in the kynurenine pathway.

Substitution: Functional groups on the L-Kynurenine molecule can be substituted with other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Conditions vary depending on the desired substitution, but may include the use of catalysts and specific solvents.

Major Products:

Kynurenic Acid: Formed through oxidation.

Anthranilic Acid: Another product of the kynurenine pathway.

3-Hydroxykynurenine: Formed through hydroxylation.

Scientific Research Applications

L-Kynurenine-13C4,15N2 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in metabolic studies to understand the kynurenine pathway.

Biology: Helps in studying the role of L-Kynurenine in cellular processes and its interaction with receptors.

Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and cancer.

Industry: Used in the development of new drugs and in the study of drug metabolism.

Mechanism of Action

L-Kynurenine-13C4,15N2 exerts its effects primarily through its interaction with the aryl hydrocarbon receptor. Upon binding to this receptor, it activates a signaling pathway that leads to various cellular responses. Additionally, L-Kynurenine can be converted into other metabolites, such as kynurenic acid, which have their own biological activities. These metabolites can interact with different molecular targets, including glutamate receptors and G protein-coupled receptors, influencing processes such as neuroprotection and immune modulation .

Comparison with Similar Compounds

Comparison with Similar Isotopically Labeled Compounds

Structural Analogs with Isotopic Substitutions

4-Chloro Kynurenine-¹³C₂,¹⁵N (CAS 1391051-72-1)

- Structure: A chlorine-substituted derivative of kynurenine with isotopic labeling at two ¹³C and one ¹⁵N positions. Molecular formula: C₈¹³C₂H₁₁ClN¹⁵NO₃; molecular weight: 245.64 g/mol .

- Applications : Used as an impurity reference standard in pharmaceutical toxicology. Unlike L-Kynurenine-¹³C₄,¹⁵N₂, its primary role is in quality control rather than metabolic tracing .

- Key Difference : Chlorine substitution alters physicochemical properties (e.g., solubility, receptor binding), limiting its utility in studies requiring native kynurenine analogs .

Eniluracil-¹³C,¹⁵N₂ (CAS 1329556-69-5)

- Structure : A pyrimidine derivative labeled with ¹³C and ¹⁵N. Molecular formula: C₅¹³CH₄¹⁵N₂O₂; molecular weight: 158.09 g/mol .

- Applications: Serves as a reference standard for quantifying genotoxic impurities. Its mechanism (inhibiting dihydropyrimidine dehydrogenase) differs entirely from L-Kynurenine’s metabolic role .

Isotopic Labeling Techniques and Purity Considerations

- Synthesis Methods: L-Kynurenine-¹³C₄,¹⁵N₂ is synthesized via multi-step enzymatic reactions using ¹³C/¹⁵N-labeled tryptophan precursors, ensuring positional specificity .

- Contamination Risks : Commercial ¹⁵N₂ gas stocks often contain ¹⁵N-labeled ammonium or nitrate contaminants, leading to overestimated nitrogen fixation rates . However, L-Kynurenine-¹³C₄,¹⁵N₂ avoids such issues due to closed-system synthesis and HPLC purification .

Application-Specific Comparisons

Analytical Performance and Detection

- Relaxation Properties: [¹³C,¹⁵N₂]-urea shows increased T₂ relaxation times in D₂O (34.61 s vs. 20.12 s in H₂O), improving MRI sensitivity . L-Kynurenine-¹³C₄,¹⁵N₂ leverages LC-MS/MS for detection, achieving nanomolar sensitivity in biological matrices .

- Isotopic Interference : Compounds like rac-Lamivudine Acid-¹³C,¹⁵N₂ (antiviral prodrug) require distinct chromatographic conditions due to structural differences, whereas L-Kynurenine-¹³C₄,¹⁵N₂ is optimized for reverse-phase HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.